(131I)iodanylsilver

Vue d'ensemble

Description

(131I)iodanylsilver is a compound that incorporates iodine-131, a radioactive isotope of iodine, and silver Iodine-131 is known for its applications in nuclear medicine, particularly in the treatment of thyroid disorders

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of (131I)iodanylsilver typically involves the neutron irradiation of a tellurium dioxide target to produce iodine-131. The iodine-131 is then separated using a dry distillation technique . The reaction conditions for the synthesis of this compound involve the careful handling of radioactive materials and the use of specialized equipment to ensure safety and purity.

Industrial Production Methods

Industrial production of iodine-131 involves the irradiation of natural tellurium in a nuclear reactor. The irradiated tellurium is then processed to extract iodine-131, which is subsequently used to prepare various radiopharmaceutical compounds, including this compound .

Analyse Des Réactions Chimiques

Types of Reactions

(131I)iodanylsilver undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where the iodine-131 is oxidized to form different iodine species.

Reduction: Reduction reactions can also occur, where iodine-131 is reduced to a lower oxidation state.

Substitution: Substitution reactions involve the replacement of one atom or group in the compound with another atom or group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium thiosulfate. The reactions are typically carried out under controlled conditions to ensure the stability and safety of the radioactive compound.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce iodate or periodate species, while reduction reactions may yield iodide species.

Applications De Recherche Scientifique

(131I)iodanylsilver has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: The compound is used in radiolabeling studies to track chemical reactions and understand reaction mechanisms.

Biology: In biological research, this compound is used to study the uptake and distribution of iodine in living organisms.

Medicine: The primary application of this compound in medicine is in the treatment of thyroid disorders, such as hyperthyroidism and thyroid cancer. The compound is used in radiotherapy to target and destroy thyroid tissue.

Industry: In industrial applications, this compound is used in the production of radiopharmaceuticals and other radioactive compounds for various purposes

Mécanisme D'action

The mechanism of action of (131I)iodanylsilver involves the uptake of iodine-131 by thyroid tissue via the sodium-iodide symporter. Once inside the thyroid cells, the iodine-131 undergoes beta decay, emitting beta particles that cause localized damage to the thyroid tissue. This targeted destruction of thyroid cells is the basis for the therapeutic use of this compound in treating thyroid disorders .

Comparaison Avec Des Composés Similaires

Similar Compounds

Iodine-131: A radioactive isotope of iodine used in various radiopharmaceuticals.

Sodium iodide I-131: A commonly used radiopharmaceutical for the treatment of thyroid disorders.

Metaiodobenzylguanidine (131I-MIBG): A radiopharmaceutical used in the treatment of neuroblastoma and other cancers.

Uniqueness

(131I)iodanylsilver is unique due to its specific combination of iodine-131 and silver, which may offer distinct advantages in terms of stability and targeting capabilities compared to other iodine-131-based compounds. The presence of silver in the compound may also influence its chemical properties and interactions with biological systems .

Activité Biologique

(131I)iodanylsilver is a radiopharmaceutical compound that combines iodine-131 with silver, primarily used in the treatment of thyroid conditions, particularly thyroid cancer. The biological activity of this compound is critical for understanding its therapeutic efficacy and potential side effects. This article reviews the biological activity of this compound, drawing from various studies and case reports to provide a comprehensive overview.

The primary mechanism of action for this compound involves the selective uptake of iodine by thyroid tissues. Upon administration, the iodine-131 isotope emits beta particles and gamma radiation, leading to localized destruction of malignant cells. This targeted approach minimizes damage to surrounding healthy tissues while maximizing therapeutic effects on cancerous cells.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound on various cell lines, particularly those associated with thyroid cancer. A notable study assessed the viability of human hepatocellular carcinoma (HepG2/C3A) and normal lung fibroblast (MRC-5) cells after exposure to different doses of iodine-131. The results indicated:

- HepG2/C3A Cells : Significant cytotoxicity was observed at higher doses, with cell viability dropping below 50% at concentrations exceeding 3 MBq/mL.

- MRC-5 Cells : These non-tumor cells exhibited higher resistance, maintaining over 80% viability even at elevated doses, suggesting a differential response based on cell type .

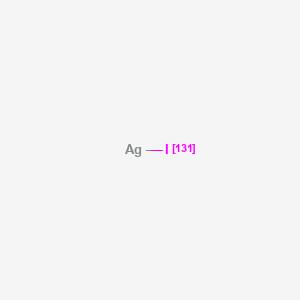

| Cell Type | Dose (MBq/mL) | Viability (%) |

|---|---|---|

| HepG2/C3A | 1 | 75 |

| HepG2/C3A | 3 | 45 |

| MRC-5 | 1 | 90 |

| MRC-5 | 3 | 83 |

DNA Damage Assessment

The impact of this compound on DNA integrity has been evaluated using lymphocytes from patients undergoing treatment. A study reported that patients receiving therapeutic doses demonstrated a significant increase in DNA damage markers compared to control groups. Specifically:

- Residual Damage : Detected levels were significantly higher five weeks post-treatment, indicating prolonged effects on cellular DNA integrity .

Case Study: Thyroid Cancer Treatment

A retrospective analysis involving a cohort of patients treated with this compound revealed varying responses based on individual factors such as age, sex, and pre-existing health conditions. One notable case involved a patient with radioactive iodine-refractory thyroid cancer who underwent multiple treatments with this compound. The patient's condition improved significantly post-treatment, showcasing the compound's effectiveness despite prior resistance to traditional therapies .

Veterinary Application

In veterinary medicine, this compound has been utilized to treat thyroid carcinoma in dogs. A case involving a canine patient demonstrated that after administration, the tumor size reduced significantly within weeks, underscoring the compound's potential in non-human subjects as well .

Safety and Side Effects

While this compound is generally well-tolerated, side effects can occur due to radiation exposure. Commonly reported side effects include:

- Fatigue

- Nausea

- Transient thyroiditis

Monitoring is essential for detecting any adverse reactions early in the treatment process.

Propriétés

IUPAC Name |

(131I)iodanylsilver | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.HI/h;1H/q+1;/p-1/i;1+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFPLIAKTHOCQP-TUDVEANBSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ag]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Ag][131I] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168278 | |

| Record name | Iodosilver | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.774 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16734-14-8 | |

| Record name | Iodosilver | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016734148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodosilver | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.